molecular formula C15H19N3OS B11524014 2-(2-Methylsulfanyl-benzoimidazol-1-yl)-1-piperidin-1-yl-ethanone

2-(2-Methylsulfanyl-benzoimidazol-1-yl)-1-piperidin-1-yl-ethanone

Cat. No.: B11524014
M. Wt: 289.4 g/mol
InChI Key: YMLVCCUGBRXCPU-UHFFFAOYSA-N
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Description

2-[2-(METHYLSULFANYL)-1H-1,3-BENZODIAZOL-1-YL]-1-(PIPERIDIN-1-YL)ETHAN-1-ONE is a complex organic compound that belongs to the class of benzodiazoles Benzodiazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(METHYLSULFANYL)-1H-1,3-BENZODIAZOL-1-YL]-1-(PIPERIDIN-1-YL)ETHAN-1-ONE typically involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

2-[2-(METHYLSULFANYL)-1H-1,3-BENZODIAZOL-1-YL]-1-(PIPERIDIN-1-YL)ETHAN-1-ONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

2-[2-(METHYLSULFANYL)-1H-1,3-BENZODIAZOL-1-YL]-1-(PIPERIDIN-1-YL)ETHAN-1-ONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[2-(METHYLSULFANYL)-1H-1,3-BENZODIAZOL-1-YL]-1-(PIPERIDIN-1-YL)ETHAN-1-ONE involves its interaction with specific molecular targets and pathways. The benzodiazole core can interact with various enzymes and receptors, modulating their activity. The methylsulfanyl and piperidinyl groups can enhance the compound’s binding affinity and specificity for these targets .

Comparison with Similar Compounds

Similar Compounds

    2-[2-(METHYLSULFANYL)-1H-1,3-BENZODIAZOL-1-YL]ACETIC ACID: Similar structure but with an acetic acid group instead of the piperidinyl moiety.

    2-(METHYLSULFANYL)ETHAN-1-AMINE: Contains the methylsulfanyl group but lacks the benzodiazole core.

Uniqueness

The uniqueness of 2-[2-(METHYLSULFANYL)-1H-1,3-BENZODIAZOL-1-YL]-1-(PIPERIDIN-1-YL)ETHAN-1-ONE lies in its combination of the benzodiazole core with the methylsulfanyl and piperidinyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C15H19N3OS

Molecular Weight

289.4 g/mol

IUPAC Name

2-(2-methylsulfanylbenzimidazol-1-yl)-1-piperidin-1-ylethanone

InChI

InChI=1S/C15H19N3OS/c1-20-15-16-12-7-3-4-8-13(12)18(15)11-14(19)17-9-5-2-6-10-17/h3-4,7-8H,2,5-6,9-11H2,1H3

InChI Key

YMLVCCUGBRXCPU-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC2=CC=CC=C2N1CC(=O)N3CCCCC3

Origin of Product

United States

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